![molecular formula C10H10ClN3O B1309896 1-[3-(2-氯苯基)-[1,2,4]噁二唑-5-基]-乙胺 CAS No. 883548-00-3](/img/structure/B1309896.png)

1-[3-(2-氯苯基)-[1,2,4]噁二唑-5-基]-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

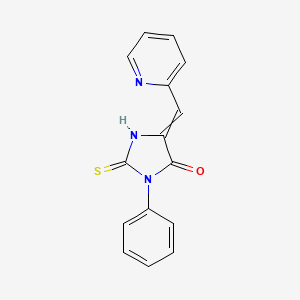

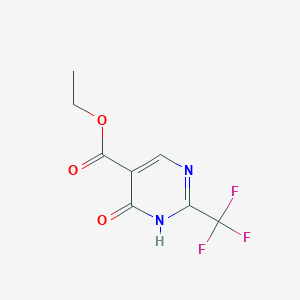

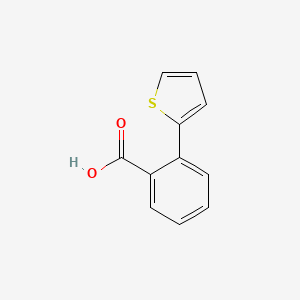

“1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They exist in several isomeric forms and have found applications in various scientific areas, such as pharmaceutical industry, drug discovery, and high energy molecules .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been achieved through a one-pot synthesis-arylation strategy . This involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . This approach tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .

Molecular Structure Analysis

The molecular structure of “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is characterized by the presence of a 1,3,4-oxadiazole ring . This ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .

科学研究应用

抗微生物和抗真菌应用

一类新型化合物,包括1-[3-(2-氯苯基)-[1,2,4]噁二唑-5-基]-乙胺,已经表现出强到弱的抗微生物和抗真菌活性。这些化合物是通过酮肼的氧化环化合成的,并使用各种光谱方法进行表征。值得注意的是,某些衍生物表现出显著的抑制微生物生长的作用,表明它们有潜力作为抗微生物剂(Gaonkar, Rai, & Prabhuswamy, 2006)。此外,其他衍生物对常见细菌如金黄色葡萄球菌和大肠杆菌显示出显著的抗菌活性,突显了它们在解决抗生素耐药问题中的潜力(Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017)。

抗癌性能

与1-[3-(2-氯苯基)-[1,2,4]噁二唑-5-基]-乙胺相关的1,3,4-噁二唑衍生物已经显示出有希望的抗癌性能。这些化合物已经对包括乳腺癌、结肠癌和胰腺癌细胞在内的各种癌细胞系进行了测试,显示出强效的细胞毒性效果。该过程涉及合成新型席夫碱化合物及其环化,导致产生具有显著细胞毒性的新衍生物,特别是对特定癌细胞系(Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014)。另一项研究确定了1,2,4-噁二唑衍生物作为凋亡诱导剂,对乳腺癌和结肠癌细胞系显示出活性,并确定了TIP47作为分子靶点,增进了对它们作用机制的理解(Zhang et al., 2005)。

未来方向

The future directions for research on “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” and similar compounds could involve further exploration of their potential biological activities . Given the wide range of activities demonstrated by 1,3,4-oxadiazole derivatives, these compounds could be promising candidates for new drug development .

属性

IUPAC Name |

1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFUBWFNPSVMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)